molecular formula C8H11N3O6S B607225 Durlobactam CAS No. 1467829-71-5

Durlobactam

Cat. No. B607225
M. Wt: 277.25
InChI Key: BISPBXFUKNXOQY-RITPCOANSA-N
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Description

Durlobactam is a new addition to the diazabicyclooctane class of β-lactamase inhibitors, notable for its broad spectrum activity against Ambler class A, C, and D serine β-lactamases. It is particularly effective when combined with sulbactam, a first generation β-lactamase inhibitor with limited activity, mainly against class A enzymes. This combination, primarily used for treating Acinetobacter infections, including those caused by carbapenem-resistant strains, is currently in late-stage development. The synergistic effect of durlobactam enhances sulbactam's efficacy against multidrug-resistant strains of Acinetobacter, addressing a significant medical need .

Durlobactam has shown promising results in various studies. It was found to restore the in vitro activity of sulbactam against members of the Acinetobacter baumannii-A. calcoaceticus complex (Sagan et al., 2019). Additionally, its combination with sulbactam proved potent against clinical isolates of Acinetobacter baumannii collected in China, highlighting its potential utility in diverse geographical settings (Yang et al., 2020).

The safety and pharmacokinetics of durlobactam, particularly in combination with sulbactam, have been evaluated in different patient populations, including those with renal impairment, showing a generally favorable profile.

Scientific Research Applications

Durlobactam and Sulbactam Combination

Durlobactam is a diazabicyclooctane class β-lactamase inhibitor with broad-spectrum activity against Ambler class A, C, and D serine β-lactamases. It's used in combination with sulbactam, a β-lactamase inhibitor with antibacterial activity against Acinetobacter spp. This combination restores sulbactam's activity against multidrug-resistant Acinetobacter infections, including carbapenem-resistant strains .

In Vitro

Efficacy

In vitro studies have demonstrated the efficacy of the sulbactam/durlobactam combination against multidrug-resistant Acinetobacter baumannii isolates in China (Yang et al., 2020) and globally (Karlowsky et al., 2022). The sulbactam/durlobactam combination has shown potent antibacterial activity, with significant reductions in minimum inhibitory concentrations (MICs) compared to sulbactam alone.

Pharmacokinetics and Tolerability

Clinical trials have evaluated the pharmacokinetics and tolerability of intravenous sulbactam-durlobactam in hospitalized adults with complicated urinary tract infections (Sagan et al., 2019). These studies indicate that sulbactam-durlobactam is well-tolerated, with no serious adverse events reported.

Effect on Cardiac Repolarization

A study on the effects of durlobactam on cardiac repolarization in healthy subjects found no significant change in QT interval, suggesting a low risk for cardiac arrhythmias.

Durlobactam in Renal Impairment

Research on the effects of various degrees of renal impairment on the pharmacokinetics of durlobactam and sulbactam indicates predictable changes in pharmacokinetic profile with no adverse effects on safety or tolerability.

Application Beyond Acinetobacter Infections

Durlobactam also shows promise in treating Mycobacterium abscessus infections by inhibiting BlaMab and protecting β-lactams like amoxicillin and imipenem against hydrolysis (Dousa et al., 2022).

Mechanism Of Action

Durlobactam as a β-Lactamase Inhibitor

Durlobactam is a member of the diazabicyclooctane class of β-lactamase inhibitors. It exhibits broad-spectrum activity against Ambler class A, C, and D serine β-lactamases. This action is crucial for its effectiveness in treating Acinetobacter infections, particularly those caused by carbapenem-resistant isolates.

Restoration of Sulbactam Activity

In combination with sulbactam, a first-generation β-lactamase inhibitor with limited activity against class A enzymes and direct-acting antibacterial activity against Acinetobacter spp., durlobactam effectively restores sulbactam's efficacy. This is particularly important due to sulbactam’s susceptibility to cleavage by numerous β-lactamases, which otherwise limits its clinical utility.

Activity Beyond Acinetobacter Infections

Durlobactam also demonstrates effectiveness in treating Mycobacterium abscessus infections. It inhibits BlaMab and protects amoxicillin and imipenem against hydrolysis, forming stable acyl-enzyme complexes with LdtMab2 and LdtMab4. This dual β-lactam target redundancy underlines the potent activity of durlobactam in combination with β-lactams for addressing serious Mab infections (Dousa et al., 2022).

Biochemical And Physiological Effects

Pharmacokinetics and Tolerability

Durlobactam, a novel β-lactamase inhibitor, has been studied for its pharmacokinetics and tolerability. In clinical trials involving hospitalized adults with complicated urinary tract infections, durlobactam was well-tolerated with no serious adverse events reported. The pharmacokinetic profile of durlobactam in patients was consistent with observations in healthy volunteers, indicating its stability and predictability in different populations (Sagan et al., 2019).

Cardiac Safety

A study focused on the effects of durlobactam on cardiac repolarization in healthy subjects revealed no significant change in the QT interval. This suggests a low risk of durlobactam inducing cardiac arrhythmias, highlighting its cardiac safety profile (O’Donnell et al., 2021).

Renal Impairment Effects

Research evaluating the effects of renal impairment on the pharmacokinetics of durlobactam showed predictable changes in pharmacokinetic profiles with no adverse effects on safety or tolerability. This indicates that durlobactam can be safely used in patients with varying degrees of renal function (O’Donnell et al., 2019).

Biochemical Action in Mycobacterium Abscessus

Durlobactam demonstrates significant activity in inhibiting Mycobacterium abscessus cell wall synthesis. It inhibits BlaMab, protecting β-lactams like amoxicillin and imipenem against hydrolysis, and forms stable acyl-enzyme complexes with LdtMab2 and LdtMab4. This dual β-lactam target redundancy underlines durlobactam's potent biochemical activity in addressing serious Mycobacterium abscessus infections (Dousa et al., 2022).

Advantages And Limitations For Lab Experiments

Advantages

Efficacy in Inhibiting Mycobacterium abscessus Cell Wall Synthesis: Durlobactam (DUR) demonstrates potent inhibition of BlaMab, protecting amoxicillin and imipenem against hydrolysis, making it effective against Mycobacterium abscessus infections. This is critical for patients with structural lung disease and cystic fibrosis, where multidrug resistance is common (Dousa et al., 2022).

Enhanced Activity in Combination with Sulbactam: Durlobactam, as a diazabicyclooctane β-lactamase inhibitor, shows enhanced activity against a range of β-lactamases when combined with sulbactam. This combination is effective against multidrug-resistant Acinetobacter infections, addressing a significant medical need (Shapiro et al., 2021).

Limitations

Generalizability and Realism Concerns: Laboratory experiments may lack the "realism" of real-world scenarios, raising questions about the generalizability of findings. This is a common limitation in laboratory-based research, potentially impacting the applicability of durlobactam studies to clinical settings (Falk &  Heckman, 2009).

Limited Scope Regarding Natural Conditions: Laboratory experiments are conducted under controlled conditions, which might not accurately represent the complexity of natural environments. This limitation might affect the understanding of durlobactam's effectiveness and behavior in real-world scenarios, where variables are more dynamic and less controllable (LeBauer &  Treseder, 2008).

Future Directions

Expanding Clinical Applications

The current focus of durlobactam research is on its efficacy against specific bacterial infections, particularly those caused by Acinetobacter baumannii. Future research directions may include exploring the potential of durlobactam in treating a wider range of infections, especially those resistant to conventional treatments. Recent studies highlight durlobactam's effectiveness when combined with sulbactam against multidrug-resistant strains, suggesting promising applications in addressing antibiotic resistance challenges (Sagan et al., 2019).

Pharmacokinetic and Safety Profile Optimization

Further studies are needed to refine the pharmacokinetic and safety profiles of durlobactam, especially in diverse patient populations, including those with varying degrees of renal impairment. Understanding how different physiological conditions affect durlobactam's efficacy and tolerability can guide more precise dosing regimens and reduce potential adverse effects (Lickliter et al., 2020).

Addressing Resistance Mechanisms

An important future research direction is the investigation of resistance mechanisms against durlobactam. As resistance evolution is a constant threat, understanding how bacteria might develop resistance to durlobactam will be crucial for maintaining its long-term effectiveness. This includes examining genetic factors that contribute to reduced susceptibility to durlobactam and developing strategies to mitigate such resistance (Dousa et al., 2022).

Global Efficacy and Accessibility

Research should also focus on the global efficacy of durlobactam, considering geographical variations in bacterial strains and resistance patterns. Expanding clinical trials to include diverse populations and environments can help establish its effectiveness across different regions and facilitate wider accessibility.

Integrating with Other Therapies

Finally, exploring the integration of durlobactam with other therapies, especially in the context of combination treatments, could open new avenues for treating complex infections. Research should investigate how durlobactam interacts with other antibiotics and whether such combinations can enhance therapeutic outcomes, reduce resistance development, or lower toxicity.

properties

IUPAC Name

[(2S,5R)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O6S/c1-4-2-5-3-10(6(4)7(9)12)8(13)11(5)17-18(14,15)16/h2,5-6H,3H2,1H3,(H2,9,12)(H,14,15,16)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISPBXFUKNXOQY-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2CN(C1C(=O)N)C(=O)N2OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2CN([C@@H]1C(=O)N)C(=O)N2OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Durlobactam

CAS RN

1467829-71-5
Record name Durlobactam [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1467829715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Durlobactam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16704
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DURLOBACTAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PSA33KO9WA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
469
Citations
AB Shapiro, SH Moussa, SM McLeod… - Frontiers in …, 2021 - frontiersin.org
… Durlobactam is a new member of the … with durlobactam, the activity of sulbactam is effectively restored against these notoriously multidrug-resistant strains. This sulbactam-durlobactam …
Number of citations: 33 www.frontiersin.org
Q Yang, Y Xu, P Jia, Y Zhu, J Zhang… - Journal of …, 2020 - academic.oup.com
… /durlobactam were limited to isolates from patients in Western countries. This study was undertaken to determine the activity of sulbactam/durlobactam … of sulbactam/durlobactam for the …
Number of citations: 19 academic.oup.com
KM Papp-Wallace, SM McLeod… - Clinical Infectious …, 2023 - academic.oup.com
… The expanded profile of durlobactam was achieved by … of durlobactam [23]. Crystallography and molecular modeling of class D β-lactamases with durlobactam and other durlobactam-…
Number of citations: 1 academic.oup.com
H Seifert, C Müller, D Stefanik… - Journal of …, 2020 - academic.oup.com
… durlobactam showed excellent activity comparable to colistin but superior to amikacin, minocycline and sulbactam. The sulbactam/durlobactam … Sulbactam/durlobactam has the potential …
Number of citations: 40 academic.oup.com
G Granata, F Taglietti, F Schiavone… - Journal of Clinical …, 2022 - mdpi.com
… durlobactam were identified through computerized literature searches with the search terms “durlobactam… characteristics of durlobactam and on the efficacy and safety of durlobactam in …
Number of citations: 9 www.mdpi.com
JP O'Donnell, SM Bhavnani - Clinical Infectious Diseases, 2023 - academic.oup.com
… 6 hours combined with durlobactam administered q6h with a durlobactam fAUC0–24 range of … with durlobactam. Dose fractionation was then completed using durlobactam fAUC0–24 of …
Number of citations: 4 academic.oup.com
JA Karlowsky, MA Hackel, SM McLeod… - Antimicrobial Agents …, 2022 - Am Soc Microbiol
… More than 80% of ABC isolates had sulbactam-durlobactam MIC … 2016 to 2021 had sulbactam-durlobactam MIC values of >4 … In summary, sulbactam-durlobactam demonstrated …
Number of citations: 23 journals.asm.org
J O'Donnell, RA Preston, G Mamikonyan… - Antimicrobial agents …, 2019 - Am Soc Microbiol
… Renal impairment had no effect of the safety/tolerability profile of durlobactam and … of durlobactam and sulbactam with no adverse effects on the safety/tolerability profile. Durlobactam …
Number of citations: 22 journals.asm.org
JD Lickliter, K Lawrence, J O'Donnell… - Antimicrobial Agents …, 2020 - Am Soc Microbiol
Durlobactam (DUR; also known as ETX2514) is a novel β-lactamase inhibitor with broad activity against Ambler class A, C, and D β-lactamases. Addition of DUR to sulbactam (SUL) in …
Number of citations: 10 journals.asm.org
SM McLeod, SH Moussa, MA Hackel… - Antimicrobial Agents …, 2020 - Am Soc Microbiol
Acinetobacter baumannii -calcoaceticus complex (ABC) organisms cause severe infections that are difficult to treat due to preexisting antibiotic resistance. Sulbactam-durlobactam (…
Number of citations: 43 journals.asm.org

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